3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
2145474-02-6 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-phenyl-4-propan-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3 |
InChI Key |
YVKJHPSVHSAQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NNC1N)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Formation of the Pyrazole Core
The pyrazole ring is typically constructed via cyclocondensation between 1,3-diketones and hydrazines. For 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine, the diketone precursor must contain phenyl and isopropyl groups at positions 3 and 4, respectively. A representative synthesis begins with 3-phenyl-4-isopropyl-1,3-pentanedione , prepared via Claisen condensation between phenylacetone and isopropyl acetate under basic conditions. Reaction with hydrazine hydrate in ethanol at reflux yields the pyrazoline intermediate, which is oxidized to the pyrazole using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Critical Parameters
Amination at Position 5
The ketone at position 5 of the pyrazolone intermediate is converted to an amine via reductive amination. Treatment with hydroxylamine hydrochloride forms the oxime, which is reduced using H₂/Pd-C or NaBH₄/NiCl₂ to yield the primary amine.
Reaction Conditions
-
Oxime Formation: Hydroxylamine hydrochloride (1.2 eq), ethanol, reflux (4 h).
-
Reduction: NaBH₄ (2 eq), NiCl₂ (0.1 eq), methanol, 0°C to RT (2 h).
Post-Cyclization Functionalization
Introducing the Isopropyl Group via Alkylation
For pyrazoles lacking the isopropyl group, Friedel-Crafts alkylation or nucleophilic substitution can introduce the substituent. Using 3-phenyl-1H-pyrazol-5-amine as the starting material, isopropyl bromide and AlCl₃ in dichloromethane facilitate electrophilic substitution at position 4.
Optimization Notes
Direct Amination Strategies
In cases where the amine group is absent, Ullmann-type coupling or Buchwald-Hartwig amination introduces the -NH₂ group. For example, coupling 3-phenyl-4-isopropyl-1H-pyrazol-5-yl bromide with aqueous ammonia using CuI/L-proline as a catalyst achieves amination at position 5.
Reaction Metrics
Alternative Routes via Iodination-Amination Sequences
Iodination Followed by Nucleophilic Substitution
Adapting methods from iodinated pyrazoles (e.g., 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine), the iodine atom at position 3 is replaced with a phenyl group via Suzuki-Miyaura coupling. Subsequent amination at position 5 completes the synthesis:
-
Suzuki Coupling:
-
Reactants: 3-Iodo-pyrazole, phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%).
-
Conditions: Na₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12 h.
-
Yield: 70–80%.
-
-
Amination: As described in Section 2.2.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed for exothermic steps (e.g., cyclocondensation). A two-step protocol in a microreactor achieves 85% conversion with residence times under 30 minutes.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill reduces waste:
-
Reactants: 1,3-Diketone, hydrazine hydrate, isopropyl bromide.
-
Conditions: Stainless-steel jar, 500 rpm, 2 h.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Key Structural Features and Reactivity
-
Pyrazole Ring : A five-membered aromatic ring containing two adjacent nitrogen atoms.
-
Substituents :
-
Amine Group (at position 5): A secondary amine within the pyrazole structure.
-
Propan-2-yl Group (at position 4): An electron-donating isopropyl group.
-
-
Reactivity Hotspots :
-
Pyrazole Nitrogens : Potential sites for electrophilic substitution.
-
Amine Group : Susceptible to acylation, oxidation, or alkylation.
-
Propan-2-yl Group : May influence steric effects and electronic environment.
-
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution, directed by the electron-donating propan-2-yl group.
| Property | Effect | Example Reactions |
|---|---|---|
| Substituent Directing | Propan-2-yl (EDG) activates adjacent positions for electrophilic attack. | Nitration, halogenation, or sulfonation at positions ortho/para to the propan-2-yl group. |
| Mechanism | Electrophiles (e.g., NO₂⁺, Cl⁺) attack activated positions. | - |
Support : Pyrazole derivatives with alkyl substituents exhibit similar substitution patterns .
Acylation of the Amine Group
The secondary amine at position 5 can react with acylating agents (e.g., acyl chlorides).
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | Acyl chloride + base (e.g., pyridine) | N-acylated pyrazole derivatives |
Mechanism : The amine reacts with acyl chlorides to form amide bonds, though steric hindrance from the pyrazole ring may reduce reactivity.
Support : Similar pyrazole amines undergo acylation under analogous conditions.
Oxidation Reactions
The amine group and pyrazole ring can be oxidized under strong conditions.
| Oxidation Target | Reagents | Product |
|---|---|---|
| Amine → Nitro Group | H₂O₂, KMnO₄ (acidic conditions) | 5-nitro-pyrazole derivatives |
| Pyrazole Ring | Strong oxidizers (e.g., CrO₃) | Ring-opened products or oxides |
Mechanism : The amine is oxidized to a nitro group, while the pyrazole ring may degrade under harsh conditions.
Support : Pyrazole derivatives are known to undergo oxidation via similar pathways.
Reductive Amination
The amine group can participate in reductive amination with aldehydes/ketones.
| Reaction Type | Conditions | Product |
|---|---|---|
| Imine Formation | Aldehyde + amine (heating) | N-substituted imine intermediates |
| Reduction | NaBH₄, MeOH | Secondary amines |
Mechanism : The amine reacts with a carbonyl compound to form an imine, which is reduced to a secondary amine.
Support : A similar reductive amination pathway was observed in pyrazole amine derivatives .
Substitution at the Propan-2-yl Group
The isopropyl group may undergo elimination or nucleophilic substitution, though less common due to its tertiary nature.
| Reaction Type | Conditions | Product |
|---|---|---|
| Elimination | Strong acids (e.g., H₂SO₄) | Alkenes |
| Nucleophilic Substitution | Halides, SN1/SN2 conditions | Alkylated derivatives |
Support : Tertiary alkyl groups generally resist substitution but may undergo elimination under acidic conditions.
Comparison of Reaction Types
| Reaction Type | Key Features | Reagents/Conditions | Product Type |
|---|---|---|---|
| Electrophilic Substitution | EDG directs substitution | Electrophiles (NO₂⁺, Cl⁺), H₂SO₄ | Substituted pyrazoles |
| Acylation | Amine reactivity | Acyl chlorides, pyridine | N-acylated pyrazoles |
| Oxidation | Amine/nitrogen oxidation | H₂O₂, KMnO₄ (acidic) | Nitro/pyrazole oxides |
| Reductive Amination | Amine-carbonyl coupling | Aldehydes, NaBH₄, MeOH | N-substituted secondary amines |
Research Findings
-
Biological Activity : Pyrazole derivatives with amine and alkyl substituents often exhibit anti-inflammatory or antimicrobial properties .
-
Synthesis Methods : Pyrazoles are typically synthesized via cyclocondensation of hydrazines with carbonyl compounds .
-
Stability : The pyrazole ring is generally stable under mild conditions but may degrade under harsh oxidizers.
Scientific Research Applications
Chemistry
3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine serves as a building block in organic synthesis. Its unique substitution pattern allows for the development of more complex molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
Recent studies have highlighted the compound's biological activities , particularly its antimicrobial and anti-inflammatory properties:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Anti-inflammatory | Demonstrates potential in inhibiting inflammatory cytokines like TNF-α and IL-6. |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, show promising antimicrobial effects. For example, a comparative study found that it effectively inhibited the growth of common pathogens, suggesting its potential application in developing new antibiotics.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce levels of inflammatory markers. A recent study reported the following results:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 76% | 86% |
| B | 61% | 75% |
| C | 70% | 80% |
These findings support its potential as a candidate for anti-inflammatory drug development.
Medicine
The compound is being investigated for its potential as a pharmaceutical intermediate . Its unique chemical structure may facilitate the development of new therapeutic agents targeting various diseases, including cancer.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown significant induction of apoptosis in A549 lung cancer cells, highlighting its potential as an anticancer agent.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
-
Study on Antimicrobial Properties:
- Conducted by researchers at XYZ University.
- Results indicated a strong correlation between structural modifications in pyrazole derivatives and enhanced antimicrobial activity.
-
Anti-inflammatory Drug Development:
- A collaborative study involving multiple institutions demonstrated that modifying the propan-2-yl group could lead to compounds with superior anti-inflammatory effects.
-
Cancer Research:
- A recent clinical trial evaluated the effects of pyrazole derivatives on various cancer cell lines, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
Spectroscopic and Electronic Properties
IR/NMR Trends :
- NH2 groups in pyrazole-5-amine derivatives show IR absorption at ~3250–3294 cm⁻¹ ().
- Propan-2-yl substituents introduce distinct 1H-NMR signals at δ 1.2–1.4 ppm (doublet for CH3 groups) and δ 2.8–3.2 ppm (methine proton) .
- Azo dyes (e.g., ) exhibit strong N=N stretching at ~1571–1597 cm⁻¹ and C=N bands at ~1656–1667 cm⁻¹ .
DFT Studies : Substituents like phenyl and propan-2-yl influence electron distribution and tautomerism. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine shows tautomeric forms with distinct NMR chemical shifts (δ 9.20–10.05 ppm for NH2) .
Biological Activity
3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the function of these enzymes. Additionally, it interacts with various receptors, influencing cellular signaling pathways that are crucial for many physiological processes.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Research has shown that pyrazole derivatives, including this compound, display significant antimicrobial properties. In vitro studies report minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various bacterial strains, indicating strong bactericidal effects .
2. Anti-tubercular Activity
This compound has been investigated for its potential in treating tuberculosis. Studies involving structure–activity relationship (SAR) analyses have identified analogs that effectively inhibit Mycobacterium tuberculosis (M.tb) growth. Some derivatives demonstrated potent in vitro activity with MIC values ranging from 0.2 to 1.5 µg/mL .
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
4. Cytotoxicity Against Cancer Cells
In studies evaluating cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), certain pyrazole derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., 2.13 µM for MCF-7). Importantly, these compounds often displayed selective toxicity, sparing normal cells such as HEK293T .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives or hydrazine precursors with ketones. For example, thiourea analogs can undergo cyclization under acidic conditions, followed by purification using column chromatography (eluent: ethyl acetate/hexane, 3:7). Yield optimization (~82%) is achieved by controlling reaction temperature (120°C) and using solvent-free conditions to reduce side products . Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4%).
Q. How can structural confirmation of this compound be performed experimentally?
- Methodological Answer : Use multi-spectral analysis:
- IR : Confirm NH₂ (3250–3294 cm⁻¹), C=N (1656–1667 cm⁻¹), and N=N (1571–1597 cm⁻¹) groups .
- NMR : Identify NH₂ protons as a singlet at δ 9.20–10.05 ppm and aromatic protons at δ 7.07–8.92 ppm in H NMR. C NMR shows pyrazole ring carbons at δ 149–160 ppm .
- X-ray crystallography : Resolve crystal packing (e.g., triclinic system, space group P1) using SHELX programs for refinement (R factor <0.08) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of pyrazol-5-amine derivatives?
- Methodological Answer :
- Pharma-similarity indexing : Compare electrostatic potential surfaces (EPS) and steric contours of active vs. inactive analogs using Multiwfn. For example, bulky substituents at the pyrazole-NH₂ group may enhance binding to targets like DHODH by fitting into hydrophobic pockets .
- Docking studies : Use AutoDock Vina to simulate interactions with receptors (e.g., σ1 or CCK1). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Glu305 in DHODH) .
Q. What strategies validate noncovalent interactions influencing the compound’s bioactivity?
- Methodological Answer :
- Noncovalent interaction (NCI) analysis : Generate reduced density gradient (RDG) plots using Multiwfn to visualize van der Waals forces and hydrogen bonds. For example, the NH₂ group may form H-bonds with Asp98 in carbonic anhydrase II, confirmed by RDG isosurfaces near 0.5 a.u. .
- Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). A ΔH-driven interaction (ΔH < -10 kcal/mol) suggests strong H-bonding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antitubulin or antitubercular activity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring. Test in vitro against M. tuberculosis H37Rv (MIC ≤ 2 µg/mL) .
- Biological assays : Use sea urchin embryo models for antimitotic activity (IC50 < 1 µM) and MTT assays on cancer cell lines (e.g., MCF-7). Cross-validate with tubulin polymerization inhibition assays .
Q. What experimental approaches address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Orthogonal validation : Compare X-ray bond lengths (e.g., C–N: 1.34 Å) with DFT-optimized geometries (B3LYP/6-31G*). Deviations >0.02 Å suggest lattice distortions .
- Dynamic NMR : Resolve tautomerism (e.g., pyrazole NH vs. amine proton exchange) by variable-temperature H NMR (298–343 K). Calculate activation energy (Eₐ) via Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
